molecular formula C17H19FN4O2 B2604986 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide CAS No. 2034319-24-7

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide

Numéro de catalogue B2604986
Numéro CAS: 2034319-24-7
Poids moléculaire: 330.363
Clé InChI: ZTCCLTSBOLWSRF-HDJSIYSDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide, also known as "Compound A," is a novel small molecule that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications are being explored extensively.

Applications De Recherche Scientifique

Novel Oral Anticancer Agents

S-1 A Comprehensive Review


S-1 is an innovative oral anticancer drug, combining tegafur (a prodrug of 5-fluorouracil), with enzyme inhibitors to enhance its efficacy. It has shown promise in treating gastric cancer, demonstrating significant survival benefits and tolerability, allowing for outpatient treatment. The development of S-1 represents a step forward in oral chemotherapy, offering a more convenient and potentially effective option for patients. This has been underlined by pharmacokinetic studies showing sustained 5-FU levels, pivotal phase II studies revealing a 44.6% response rate in gastric cancer, and ongoing phase III trials assessing its benefits in advanced cases (Maehara, 2003).

Fluoropyrimidine Pharmacogenetics

Undetected Toxicity Risk
The pharmacogenetic landscape of fluoropyrimidines, essential for colorectal cancer treatment, indicates the significance of dihydropyrimidine dehydrogenase (DPD) in mediating drug toxicity. Research into DPD gene polymorphisms suggests a pathway to personalized dosing, potentially improving patient outcomes by minimizing adverse effects. This area of study highlights the clinical promise of pharmacogenetics in optimizing fluoropyrimidine therapy, addressing the variability in patient responses through genetic testing (Falvella et al., 2015).

Antimetabolites in DNA

Structural and Thermodynamic Basis for Anticancer Activity
Antimetabolites, by resembling natural biochemicals, disrupt crucial biochemical pathways. Research has shown that the incorporation of antipyrimidines into DNA significantly affects its structure and stability, thereby impeding the function of essential DNA replication and repair proteins. This understanding aids in the rational design of novel anticancer drugs, enhancing the effectiveness of antimetabolite therapy (Gmeiner, 2002).

Propriétés

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-11-15(3-2-8-19-11)16(23)22-13-4-6-14(7-5-13)24-17-20-9-12(18)10-21-17/h2-3,8-10,13-14H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCCLTSBOLWSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.